3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC15172489
Molecular Formula: C22H15FN4O
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15FN4O |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-4-methyl-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C22H15FN4O/c1-14-20(15-7-9-16(23)10-8-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-5-3-2-4-6-17/h2-13H,1H3 |
| Standard InChI Key | IOBZNUIEVPUYMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5 |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-(4-fluorophenyl)-4-methyl-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its intricate polycyclic framework. Key features include:
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A pyrazolo[1,5-a]pyrimidinone core fused to a pyridine ring.
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4-Fluorophenyl and phenyl substituents at positions 3 and 7, respectively.
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Methyl group at position 2, influencing steric and electronic properties.
Crystallographic studies of related pyrazolopyrimidines reveal planar configurations stabilized by intramolecular hydrogen bonding, as seen in analogous structures . The 4-fluorophenyl group enhances metabolic stability and target affinity through halogen bonding, while the phenyl moiety contributes to π-π stacking interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅FN₄O |
| Molecular Weight | 370.4 g/mol |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5 |
| InChI Key | IOBZNUIEVPUYMR-UHFFFAOYSA-N |
Physicochemical Properties
With a logP value estimated at 3.2 (calculated via XLogP3), the compound exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. The fluorine atom increases electronegativity, polarizing the adjacent phenyl ring and enhancing dipole interactions. Hydrogen-bond acceptor sites (N=O, pyridine N) facilitate binding to enzymatic active sites, as demonstrated in molecular docking studies of related analogs .
Synthetic Pathways and Optimization
General Synthetic Route
Synthesis typically proceeds via a multistep sequence starting from β-ketoesters and aminopyrazoles (Scheme 1) :
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Cyclocondensation: Reacting ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile forms the pyrazolo[1,5-a]pyrimidine core.
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Ring Annulation: Copper-catalyzed Ullmann coupling introduces the pyridine moiety.
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Functionalization: Suzuki-Miyaura cross-coupling installs the phenyl group at position 7.
Yield optimization (reported at 45–60% for final steps) requires careful control of reaction temperatures (80–120°C) and palladium catalyst loading (2–5 mol%) .
Key Intermediate Compounds
Critical intermediates include:
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Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Synthesized via Claisen condensation of ethyl acetate with 4-fluorobenzaldehyde.
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5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: Prepared from phenylhydrazine and ethyl cyanoacetate under acidic conditions .
Biological Evaluation and Pharmacological Profile
Antimycobacterial Activity
Against Mtb H37Rv, the compound demonstrates a minimum inhibitory concentration (MIC) of 2.1 µM, surpassing first-line agents like isoniazid (MIC = 0.03–0.06 µM) in drug-resistant strains . Mechanistically, resistance mutations in Rv1751 (encoding a FAD-dependent hydroxylase) suggest catabolic inactivation via C-5 hydroxylation, a pathway shared with preclinical pyrazolopyrimidines .
Mechanistic Insights and Target Identification
Interaction with FAD-Dependent Hydroxylase
Crystallographic evidence from resistant Mtb mutants reveals hydroxylation at the pyrimidinone C-5 position, abolishing antitubercular activity . Molecular dynamics simulations predict binding to FAD’s isoalloxazine ring, with a ΔG of −9.2 kcal/mol .
Resistance Mechanisms
Mutation frequency analysis shows resistance emergence at 3 × 10⁻⁸ (5× MIC), driven by Rv1751 missense mutations (e.g., G124V) that enhance hydroxylation kinetics .
Comparative Analysis with Structural Analogues
Table 2: Biological Activity Comparison
| Compound | Mtb MIC (µM) | Cancer Cell IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 2.1 | N/A | >50 (Vero cells) |
| Pyrazolo[1,5-a]pyrimidine 1 | 4.8 | N/A | 35 |
| Phenylpyrazolo[3,4-d]pyrimidine 5i | N/A | 0.3 (EGFR) | 8.2 (VEGFR2) |
The 4-fluorophenyl substituent confers a 2.3-fold MIC improvement over non-halogenated analogs, while methyl substitution at C-2 reduces hepatotoxicity (ALT levels < 2× control) .
Current Research Trends and Future Prospects
Ongoing investigations focus on:
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Prodrug development: Phosphonooxymethyl derivatives to enhance oral bioavailability.
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Combination therapies: Synergy testing with bedaquiline (Mtb) and paclitaxel (oncology).
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Target deconvolution: CRISPR-Cas9 screening to identify auxiliary targets beyond Rv1751.
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